Pharmacological switch: agonist-to-antagonist conversion driven by P-propyl substitution
In the seminal structure-activity relationship study by Froestl et al. (1995), the P-alkyl chain length was shown to be the critical determinant of intrinsic activity at GABAB receptors. The unsubstituted 3-aminopropylphosphinic acid (CGP 27492) and the P-methyl analogue (CGP 35024) are potent full agonists. Extending the P-alkyl substituent to ethyl or higher—including the n-propyl group present in propyl(3-aminopropyl)phosphinic acid—converts the compounds into GABAB receptor antagonists [1]. This qualitative pharmacological switch means that propyl(3-aminopropyl)phosphinic acid occupies the orthosteric GABAB binding site but does not activate the receptor, instead blocking the action of endogenous GABA and exogenous agonists such as baclofen.
| Evidence Dimension | Functional pharmacology at GABAB receptor (intrinsic activity) |
|---|---|
| Target Compound Data | GABAB antagonist (no intrinsic agonist activity; blocks baclofen and GABA responses) |
| Comparator Or Baseline | 3-Aminopropylphosphinic acid (CGP 27492): full GABAB agonist, Ki = 15 nM, EC50 = 19 nM [2]; (3-Aminopropyl)(methyl)phosphinic acid (CGP 35024): full GABAB agonist, IC50 = 16 nM [3] |
| Quantified Difference | Qualitative inversion: agonist → antagonist. Quantitative binding affinity data for the propyl derivative not publicly disclosed in the primary literature (proprietary Ciba-Geigy data). |
| Conditions | GABAB receptor binding and functional assays in rat brain synaptic membranes and guinea-pig ileum preparations [1]. |
Why This Matters
For researchers designing experiments that require selective GABAB receptor blockade, purchasing the incorrect P-alkyl analogue (e.g., CGP 27492 or CGP 35024) would yield agonist-driven GABAB activation, invalidating the experimental design.
- [1] Froestl, W., et al. (1995). Phosphinic acid analogues of GABA. 1. New potent and selective GABAB agonists. Journal of Medicinal Chemistry, 38(17), 3297–3312. DOI: 10.1021/jm00017a015. View Source
- [2] BindingDB Entry BDBM24184. (3-aminopropyl)phosphinic acid (CGP 27492). Ki = 15 nM, EC50 = 19 nM. Available at: https://www.bindingdb.org/ View Source
- [3] BindingDB Entry BDBM24185. (3-aminopropyl)(methyl)phosphinic acid (CGP 35024). IC50 = 16 nM. Available at: https://www.bindingdb.org/ View Source
